molecular formula C28H32N2O2 B11501842 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one

Cat. No.: B11501842
M. Wt: 428.6 g/mol
InChI Key: NXLZPCBKFYUKBD-LTDIFRJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a cyclohexene ring, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethylamino and pentanoyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the pentanoyl chain can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one

InChI

InChI=1S/C28H32N2O2/c1-3-4-14-26(31)28-25(17-21(18-27(28)32)20-10-6-5-7-11-20)29-16-15-22-19(2)30-24-13-9-8-12-23(22)24/h5-13,21,30-31H,3-4,14-18H2,1-2H3/b28-26+,29-25?

InChI Key

NXLZPCBKFYUKBD-LTDIFRJHSA-N

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)/O

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.